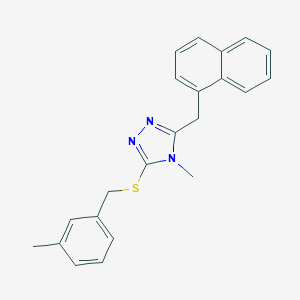

![molecular formula C13H11ClN2O2S B282997 1-Chloro-4-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B282997.png)

1-Chloro-4-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-4-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene is a chemical compound that is widely used in scientific research. It is also known as Nitro-Sulfenyl-Chloro-Methylbenzene or NSCMB. This compound is a member of the sulfenyl chlorides family, which are used as intermediates in the synthesis of various organic compounds. NSCMB is a yellow crystalline solid with a melting point of 90-93°C.

Mécanisme D'action

NSCMB acts as a sulfenylating agent, which means that it can transfer a sulfenyl group (-S-) to other molecules. This reaction occurs via a nucleophilic substitution mechanism, where the sulfur atom of NSCMB attacks the electron-deficient carbon atom of the target molecule. The resulting product is a sulfenamide, which is a stable compound that can be further modified to obtain various organic compounds.

Biochemical and Physiological Effects:

NSCMB has been shown to have various biochemical and physiological effects, including:

1. Inhibition of the growth of cancer cells by inducing cell cycle arrest and apoptosis.

2. Inhibition of the activity of enzymes such as carbonic anhydrase and acetylcholinesterase.

3. Modulation of the immune response by regulating the production of cytokines and chemokines.

Avantages Et Limitations Des Expériences En Laboratoire

NSCMB has several advantages and limitations for lab experiments, including:

Advantages:

1. High reactivity towards various nucleophiles, which makes it a versatile reagent for the synthesis of organic compounds.

2. Easy to handle and store, as it is a stable solid at room temperature.

3. Low toxicity, which makes it safe to handle in the lab.

Limitations:

1. Low yield of the synthesis, which makes it expensive to use in large-scale experiments.

2. Limited solubility in organic solvents, which makes it difficult to dissolve in some reaction media.

3. Limited stability in the presence of moisture, which requires careful handling and storage.

Orientations Futures

There are several future directions for the use of NSCMB in scientific research, including:

1. Development of new synthetic routes for the preparation of NSCMB and its derivatives with higher yields and improved properties.

2. Investigation of the mechanism of action of NSCMB towards various nucleophiles, which can provide insights into the reactivity and selectivity of this compound.

3. Exploration of the potential of NSCMB as a tool for the modification of biomolecules such as proteins and nucleic acids, which can lead to the development of new therapeutics and diagnostics.

Méthodes De Synthèse

The synthesis of NSCMB involves the reaction of 4-methyl-1,2-diaminobenzene with 2-nitrophenylsulfenyl chloride in the presence of thionyl chloride. The reaction proceeds via the formation of an intermediate, which is then chlorinated to give NSCMB. The yield of NSCMB is typically around 50%.

Applications De Recherche Scientifique

NSCMB has been used in various scientific research applications, including:

1. As an intermediate in the synthesis of organic compounds such as sulfenamides, sulfonamides, and sulfonylureas.

2. In the development of new drugs for the treatment of various diseases such as cancer, diabetes, and inflammation.

3. As a reagent in the analysis of biological samples such as proteins and nucleic acids.

Propriétés

Formule moléculaire |

C13H11ClN2O2S |

|---|---|

Poids moléculaire |

294.76 g/mol |

Nom IUPAC |

2-chloro-5-methyl-N-(2-nitrophenyl)sulfanylaniline |

InChI |

InChI=1S/C13H11ClN2O2S/c1-9-6-7-10(14)11(8-9)15-19-13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3 |

Clé InChI |

TXXLLAFVXUKCQT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)Cl)NSC2=CC=CC=C2[N+](=O)[O-] |

SMILES canonique |

CC1=CC(=C(C=C1)Cl)NSC2=CC=CC=C2[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282916.png)

![N-(2-{[2-({5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282917.png)

![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-chlorobenzamide](/img/structure/B282918.png)

![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282919.png)

![2-bromo-N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B282921.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282922.png)

![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide](/img/structure/B282924.png)

![N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B282926.png)

![2-chloro-N-{4-[4-methyl-5-({1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282928.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282930.png)

![N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B282933.png)

![N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282934.png)

![N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282935.png)